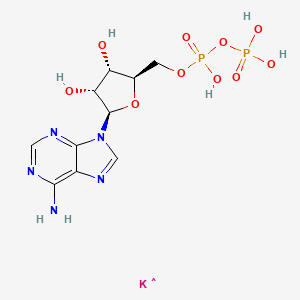

ADP monopotassium

Description

Historical Context of Adenosine (B11128) Diphosphate (B83284) Research

The journey to understanding adenosine diphosphate is intrinsically linked to the discovery of adenosine triphosphate (ATP). In 1929, German chemist Karl Lohmann is credited with the discovery and isolation of ATP from muscle and liver extracts. nobelprize.orgnih.govresearchgate.nettestbook.com Subsequent research by scientists like Fritz Lipmann between 1939 and 1941 established ATP as the primary carrier of chemical energy in the cell, famously coining the term "energy-rich phosphate (B84403) bonds". nobelprize.org

The role of ADP emerged as the product of ATP dephosphorylation, a process that releases energy for countless cellular functions. ontosight.aibritannica.com When ATP is used for energy, it loses a phosphate group and becomes ADP. wikipedia.org This ADP can then be re-phosphorylated back to ATP through processes like cellular respiration and photosynthesis, completing the ATP-ADP cycle that is central to cellular bioenergetics. ontosight.aieurekalert.org

A significant area of ADP research opened in the 1960s with the discovery of its crucial role in platelet aggregation. In 1960, Hellem observed that a substance from red blood cells caused platelets to adhere to glass, and in the following year, Øllgaard showed this same substance caused platelet aggregation. nih.gov This substance was identified as ADP in the laboratory of Paul Owren. nih.gov This finding was a landmark, revealing ADP's function as a signaling molecule outside of its role in energy metabolism and paving the way for extensive research into hemostasis, thrombosis, and the development of antiplatelet therapies. nih.govwikipedia.org The identification of specific platelet receptors for ADP, namely P2Y1 and P2Y12, further clarified the mechanisms behind its action. nih.gov

Table 1: Key Milestones in Adenosine Diphosphate (ADP) Research

| Year | Discovery | Key Contributor(s) | Significance |

|---|---|---|---|

| 1929 | Discovery of Adenosine Triphosphate (ATP). nobelprize.orgtestbook.comacs.org | Karl Lohmann | Laid the foundation for understanding the role of related nucleotides like ADP. nih.govresearchgate.net |

| 1939-1941 | ATP shown to be the universal carrier of chemical energy. nobelprize.org | Fritz Lipmann | Established the concept of "energy-rich phosphate bonds" and the central role of the ATP-ADP cycle in metabolism. nobelprize.org |

| 1948 | First chemical synthesis of ATP. nobelprize.orgtestbook.com | Alexander Todd | Enabled more controlled studies of ATP and ADP functions. wikipedia.org |

| 1961-1962 | Identification of ADP as a key factor in platelet aggregation. nih.gov | Paul Owren's laboratory, Gustav Born | Revealed a major signaling function for ADP beyond energy metabolism, opening new fields in hematology and pharmacology. nih.gov |

| Late 1990s | Identification of P2Y1 and P2Y12 platelet receptors for ADP. nih.gov | Multiple Researchers | Provided a mechanistic understanding of how ADP signals to platelets, leading to targeted drug development. wikipedia.org |

Significance of Monopotassium Salt Form in Experimental Systems

In laboratory settings, ADP is most commonly used as its monopotassium salt, often in a dihydrate form. sigmaaldrich.comroche.comsigmaaldrich.com This specific preparation is favored by researchers for several key reasons that enhance the reliability and reproducibility of experiments.

The primary advantage of ADP monopotassium is its high purity and stability. It is described as the most stable crystalline form of ADP available. roche.com This stability is crucial for ensuring that the compound does not degrade during storage or experimental procedures, which could otherwise lead to inaccurate results. It typically appears as a white to off-white crystalline powder. vwr.comlookchem.com

Another critical property is its solubility in water. chembk.comvwr.com The monopotassium salt dissolves readily in aqueous solutions, which is essential for most biochemical assays that are conducted in a water-based medium. roche.comlookchem.com This allows for the preparation of precise concentrations of ADP for use in various experimental protocols.

Due to these properties, this compound is a standard reagent in a wide array of research applications. It is used to study cellular energy dynamics and metabolic pathways. ontosight.ai For example, it is a key component in titrations to determine ADP-stimulated respiratory kinetics in isolated mitochondria or permeabilized muscle fibers, helping researchers understand mitochondrial function and bioenergetics. sigmaaldrich.comsigmaaldrich.com It is also used to regenerate ATP from ADP in enzyme-catalyzed syntheses, often with the help of enzymes like pyruvate (B1213749) kinase and substrates like phosphoenolpyruvic acid. fishersci.sethermofisher.com Furthermore, its role as a P2Y receptor agonist makes it an indispensable tool in cardiovascular research, particularly in studies of platelet aggregation and the efficacy of antiplatelet drugs. lookchem.commpbio.com

Table 2: Physicochemical Properties of this compound Dihydrate

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₀H₁₄N₅O₁₀P₂K · 2H₂O | sigmaaldrich.comroche.commpbio.comlanalytelabchem.com |

| Molecular Weight | ~501.32 g/mol | sigmaaldrich.comroche.com |

| Appearance | White to off-white crystalline powder | vwr.comlookchem.com |

| Solubility | Soluble in water (e.g., 50 mg/mL) | roche.comchembk.comvwr.com |

| Storage Temperature | Typically -20°C to 8°C, store dry | roche.comvwr.comlookchem.com |

| Purity | Often ≥95% or higher | sigmaaldrich.comlanalytelabchem.com |

| Key Applications | Mitochondrial respiration studies, platelet aggregation assays, enzyme kinetics, P2Y receptor agonist | sigmaaldrich.comsigmaaldrich.comlookchem.commpbio.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H15KN5O10P2 |

|---|---|

Molecular Weight |

466.30 g/mol |

InChI |

InChI=1S/C10H15N5O10P2.K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |

InChI Key |

UXPQJISFYLAMBZ-MCDZGGTQSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[K] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[K] |

Related CAS |

70285-70-0 35170-30-0 |

Origin of Product |

United States |

Central Roles of Adp Monopotassium in Cellular Bioenergetics and Metabolism

ATP-ADP Cycle and Energy Transduction Mechanisms

The ATP-ADP cycle functions as a rechargeable battery for the cell. Energy derived from the breakdown of nutrients (catabolism) is used to "charge" ADP by adding a phosphate (B84403) group to form ATP. This stored energy is then released when ATP is "discharged" back to ADP, providing the power for cellular activities. lumenlearning.comquora.com

The release of energy from ATP occurs through a process called dephosphorylation, specifically hydrolysis. libretexts.orgwikipedia.org When a cell requires energy, the terminal phosphate group of an ATP molecule is cleaved off by the addition of a water molecule. lumenlearning.comphysio-pedia.com This reaction, catalyzed by enzymes called ATPases, yields ADP, an inorganic phosphate ion (Pi), and a significant release of free energy. wikipedia.orgsavemyexams.com

The bond between the second and third phosphate groups in ATP is a high-energy phosphoanhydride bond. creative-proteomics.com Breaking this bond is an exergonic reaction, releasing approximately 30.5 kJ/mol of energy under standard conditions, and up to 12,000 calories per mole (approximately 50.2 kJ/mol) under the actual temperature and concentration conditions within a cell. wikipedia.orgsavemyexams.comjvsmedicscorner.com This released energy is then harnessed to drive various cellular functions, including muscle contraction, active transport of molecules across cell membranes, and the synthesis of complex molecules. savemyexams.comlibretexts.org

The regeneration of ATP from ADP and inorganic phosphate is an endergonic process called phosphorylation, which requires an input of energy. lumenlearning.comphysio-pedia.com This process links the energy released from the breakdown of fuel molecules, like glucose, to the energy-storing ATP molecule. wikipedia.orgkhanacademy.org There are three primary mechanisms of phosphorylation in organisms:

Substrate-Level Phosphorylation: This is the direct transfer of a phosphate group from a high-energy phosphorylated intermediate compound to ADP. libretexts.org This process occurs during catabolic pathways such as glycolysis, which takes place in the cytoplasm, and the Krebs cycle in the mitochondrial matrix. wikipedia.orglumenlearning.com For example, during glycolysis, enzymes like phosphoglycerate kinase and pyruvate (B1213749) kinase facilitate the synthesis of ATP through this direct transfer method. wikipedia.org

Oxidative Phosphorylation: This is the primary method of ATP production in aerobic organisms and occurs in the mitochondria. wikipedia.org It involves an electron transport chain (ETC) where electrons from reduced coenzymes (NADH and FADH2) are passed along a series of protein complexes, ultimately to oxygen. lumenlearning.com The energy released during this electron transfer is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient. savemyexams.com The flow of these protons back into the mitochondrial matrix through an enzyme complex called ATP synthase drives the synthesis of the vast majority of a cell's ATP from ADP. savemyexams.comlibretexts.org

Photophosphorylation: This process is unique to plants and some bacteria that perform photosynthesis. savemyexams.comck12.org It utilizes light energy to create a proton gradient across a membrane (the thylakoid membrane in chloroplasts), which, similar to oxidative phosphorylation, drives ATP synthesis via ATP synthase as the protons flow back down their concentration gradient. khanacademy.org

Regulation of Mitochondrial Respiration and Oxidative Phosphorylation

Mitochondrial respiration is tightly regulated to match the cell's energy demands. ADP is a key signaling molecule in this regulation; its concentration directly communicates the energy state of the cell to the mitochondria. researchgate.net When ATP is consumed, ADP levels rise, signaling the need for more ATP synthesis. creative-proteomics.com

The rate of mitochondrial oxygen consumption is highly dependent on the availability of ADP. In isolated mitochondria, different respiratory states are defined based on the presence of substrates and ADP. bioblast.at "State 2" respiration is a slow, basal rate that occurs when substrate is available but ADP is absent. bioblast.at The addition of ADP stimulates a rapid increase in oxygen consumption, known as "State 3" respiration. oroboros.atrice.edu This ADP-stimulated rate reflects the activity of oxidative phosphorylation as the mitochondria work to convert the available ADP back into ATP. nih.gov

The relationship between the concentration of ADP and the rate of mitochondrial respiration can be described by Michaelis-Menten kinetics, characterized by an apparent affinity constant (Km). nih.gov A lower Km for ADP indicates a higher sensitivity of the mitochondria, meaning they can ramp up respiration even at low ADP concentrations. Studies on permeabilized muscle fibers have shown that this apparent Km for ADP can vary significantly depending on experimental conditions like temperature and the presence of other molecules such as creatine (B1669601). nih.govresearchgate.net

| Condition | Apparent Km for ADP (µM) | Source |

|---|---|---|

| Rat Muscle Fibers (RG), 25°C | >200 | nih.gov |

| Rat Muscle Fibers (RG), 37°C | <25 | nih.gov |

| Human Muscle Fibers, Relaxed (+BLEB), No Creatine, Post-Exercise | ~280 (126% higher than pre-exercise) | researchgate.net |

| Human Muscle Fibers, Relaxed (+BLEB), with Creatine/Phosphocreatine (B42189), Post-Exercise | ~150 (20% higher than pre-exercise) | researchgate.net |

This regulation is physically mediated by the adenine (B156593) nucleotide translocase (ANT), a protein in the inner mitochondrial membrane that exchanges cytosolic ADP for mitochondrial ATP, providing the necessary substrate for ATP synthase. plos.orge-dmj.org The activity of ANT is therefore crucial for maintaining the link between cellular energy demand and mitochondrial energy production. e-dmj.org

Many studies investigating mitochondrial function use substrates that feed electrons into Complex I of the electron transport chain. These substrates include pyruvate, malate (B86768), and glutamate (B1630785). bioblast.at By providing these substrates, researchers can specifically assess the capacity of the NADH-linked respiratory pathway.

Research on permeabilized muscle fibers from both animal models and human subjects has extensively used this approach. For instance, studies on type 2 diabetic patients measured ADP-stimulated State 3 respiration using glutamate and malate as Complex I substrates. nih.gov These studies found that a reduced basal ADP-stimulated respiration rate underlies mitochondrial dysfunction in these patients. nih.gov Similarly, research on mouse models of muscular dystrophy and cancer cachexia has utilized pyruvate and malate to stimulate Complex I-supported respiration and examine how it is affected by different ADP concentrations and potential therapeutic compounds. physiology.orgbiorxiv.org These experiments demonstrate that ADP titration across a range of physiological to saturating concentrations is a standard method to probe the function and regulatory control of Complex I-driven oxidative phosphorylation. physiology.org

Intermediary Metabolism and Anabolic Processes

Anabolism involves the synthesis of complex molecules like proteins, nucleic acids, and polysaccharides from simpler precursors. wikipedia.orgbyjus.com These processes are endergonic, meaning they require an input of energy, which is supplied by the hydrolysis of ATP. libretexts.orgksumsc.com When ATP levels are high (and ADP levels are low), the cell has sufficient energy to invest in growth, repair, and storage, thus favoring anabolic pathways. wikipedia.org

Conversely, when energy is consumed and ATP is hydrolyzed to ADP, the resulting increase in ADP concentration signals that the cell's energy supply is low. wikipedia.org This high level of ADP (and the related molecule AMP) acts as a positive allosteric modulator for key enzymes in catabolic pathways. nih.gov For example, ADP activates enzymes such as phosphofructokinase in glycolysis and isocitrate dehydrogenase in the Krebs cycle. creative-proteomics.comnih.gov This stimulation accelerates the breakdown of fuel molecules to generate more ATP, thereby replenishing the cell's energy supply. creative-proteomics.com In this way, ADP plays a crucial role in intermediary metabolism by ensuring that catabolic activity is ramped up to meet the energy demands of anabolism and other cellular work. byjus.comnih.gov

Role in Amino Acid Metabolism (e.g., Arginine Synthetase)

ADP monopotassium is intrinsically linked to amino acid metabolism, particularly in the synthesis of arginine. A key enzyme in this process is arginine synthetase, which catalyzes a crucial energy-conserving reaction. pnas.orgsigmaaldrich.com Research has identified an enzyme in the hyperthermophilic archaeon Thermococcus kodakarensis, designated "arginine synthetase," which directly utilizes ATP to convert citrulline and free ammonia (B1221849) into arginine. pnas.orgnih.gov This single-step reaction produces ADP and inorganic phosphate as byproducts. pnas.orgnih.gov

The reaction can be summarized as: Citrulline + ATP + NH₃ → Arginine + ADP + Pi pnas.org

In the reverse direction, this enzyme facilitates the deimination of arginine to citrulline, conserving energy by generating ATP from ADP and phosphate. pnas.orgnih.gov This pathway is significant as it represents a previously overlooked, energy-efficient route in microbial amino acid metabolism and allows for arginine biosynthesis from citrulline without requiring aspartate. pnas.org

Another related enzyme, argininosuccinate (B1211890) synthetase, which is the rate-limiting step in the urea (B33335) cycle in many animals, also involves purine (B94841) nucleotide conversion. tamu.edu This enzyme follows an ordered mechanism, binding ATP, then citrulline, and finally aspartate, to produce argininosuccinate, AMP, and pyrophosphate (PPi). tamu.edu While this reaction produces AMP directly, it underscores the central role of adenosine (B11128) nucleotide conversions in the synthesis of this key amino acid.

Table 1: Enzymes in Arginine Metabolism Involving ADP/ATP

| Enzyme | Reaction | Products (involving Adenosine) | Significance |

|---|---|---|---|

| Arginine Synthetase | Citrulline + ATP + NH₃ ⇌ Arginine + ADP + Pi | ADP | Energy-conserving pathway for arginine synthesis and degradation. pnas.orgnih.gov |

| Argininosuccinate Synthetase | ATP + Citrulline + Aspartate → AMP + PPi + Argininosuccinate | AMP | Rate-limiting step in the urea cycle for arginine biosynthesis. tamu.edu |

| Carbamoyl Phosphate Synthetase | 2 ATP + HCO₃⁻ + NH₄⁺ → 2 ADP + Pi + Carbamoyl phosphate | ADP | First step in the biosynthesis pathways leading to arginine and pyrimidines. uniprot.org |

Contribution to Nucleic Acid Synthesis Pathways

ADP is a fundamental component in the synthesis and maintenance of nucleic acids, DNA and RNA. Its primary role is as the direct precursor to adenosine triphosphate (ATP), one of the four essential monomeric units required for the synthesis of RNA by RNA polymerases. wikipedia.org For DNA synthesis, ATP is first converted to its deoxy form, deoxyadenosine (B7792050) triphosphate (dATP), which is then incorporated into the growing DNA chain. wikipedia.org The continuous regeneration of ATP from ADP is therefore vital for these processes. wikipedia.org

Beyond its role as a precursor, the ADP moiety is central to a post-translational modification process known as ADP-ribosylation. oup.comwikipedia.org This process involves the transfer of an ADP-ribose group from a donor molecule, nicotinamide (B372718) adenine dinucleotide (NAD+), to a target molecule, which can be a protein or a nucleic acid. oup.comresearchgate.net

Recent studies have identified RNA and DNA as targets for ADP-ribosylation. nih.gov Enzymes such as poly(ADP-ribose) polymerases (PARPs) and tRNA 2′-phosphotransferase (TRPT1) can attach ADP-ribose to nucleic acids. nih.gov This modification can occur on the phosphate groups at the ends of RNA molecules. oup.comoup.com For instance, PARP10 has been shown to modify the 5' phosphate end of RNA. oup.com This modification of nucleic acids plays a role in various cellular processes, including DNA damage repair, transcription, and cellular stress responses. oup.comaging-us.com The ability of PARPs to detect DNA damage and synthesize poly(ADP-ribose) chains is a key part of the DNA repair machinery. aging-us.com

Table 2: Role of ADP in Nucleic Acid Pathways

| Process | Role of ADP/ADP Moiety | Enzymes Involved | Cellular Function |

|---|---|---|---|

| RNA Synthesis | Precursor to ATP, a building block of RNA. wikipedia.org | RNA Polymerases | Transcription of genetic information. wikipedia.org |

| DNA Synthesis | Precursor to ATP, which is converted to dATP for DNA replication. wikipedia.org | DNA Polymerases | Replication of the genome. wikipedia.org |

| RNA ADP-ribosylation | The ADP-ribose moiety is transferred from NAD+ to RNA. oup.comnih.gov | PARP10, TRPT1 | Regulation of RNA function, cellular stress response. oup.com |

| DNA Repair | The ADP-ribose moiety (from NAD+) is polymerized by PARPs at sites of DNA damage. aging-us.com | PARP1, PARP2, PARP3 | Signaling and recruitment of DNA repair machinery. aging-us.com |

Purine Nucleotide Interconversion and Salvage Pathways

Metabolism to Adenosine Monophosphate (AMP) and other Derivatives

ADP is a central hub in the interconversion of purine nucleotides, primarily cycling between ATP and adenosine monophosphate (AMP). wikipedia.org These conversions are vital for maintaining cellular energy homeostasis. One key reaction is catalyzed by the enzyme adenylate kinase (also known as myokinase), which balances the levels of the three adenosine phosphates. wikipedia.org This enzyme catalyzes the reversible reaction:

2 ADP ⇌ ATP + AMP wikipedia.orgaatbio.com

This reaction allows the cell to salvage the high-energy phosphate bond from one ADP molecule to create ATP when energy stores are low, while producing AMP. wikipedia.org Conversely, when ATP levels are high, the reaction can proceed in the reverse direction.

ADP can also be converted to AMP through hydrolysis, where a high-energy phosphate bond is broken:

ADP + H₂O → AMP + Pi wikipedia.org

Furthermore, ADP can be metabolized into other derivatives, such as 2'-deoxyadenosine (B1664071) 5'-diphosphate (dADP), which is a precursor for DNA synthesis. caymanchem.com The intricate balance and conversion between these nucleotides are fundamental to cellular signaling and metabolic regulation. numberanalytics.comwikipedia.org

Enzymatic Hydrolysis of this compound (e.g., Nudix Hydrolases)

The hydrolysis of ADP and its derivatives is tightly controlled by specific enzymes. A prominent superfamily of enzymes involved in this process is the Nudix hydrolases. wikipedia.org The name "Nudix" is derived from Nu cleoside di phosphate linked to a moiety X , reflecting their function in cleaving the pyrophosphate bond in a wide range of organic pyrophosphates. wikipedia.org

Nudix hydrolases are characterized by a conserved 23-amino-acid sequence known as the Nudix box (GX₅EX₇REUXEEXGU), which is crucial for their catalytic activity. osti.govnih.gov These enzymes are found in all domains of life and act as "housekeeping" enzymes, preventing the accumulation of potentially harmful nucleotide metabolites. wikipedia.org

A key substrate for many Nudix hydrolases is ADP-ribose (ADPr), a molecule composed of an ADP core linked to a ribose group. uniprot.orgwikipedia.org For example, the enzyme ADP-ribose diphosphatase, a member of the Nudix family, catalyzes the hydrolysis of ADP-ribose into AMP and ribose 5-phosphate. wikipedia.org This reaction is dependent on Mg²⁺ ions for catalysis. wikipedia.org

ADP-ribose + H₂O → AMP + Ribose 5-phosphate wikipedia.org

Some Nudix hydrolases, such as human NUDT5 and NUDT9, can also hydrolyze ADP-ribose that is covalently attached to proteins, a post-translational modification involved in signaling pathways like DNA damage repair. nih.govresearchgate.net By cleaving these modifications, Nudix hydrolases play a critical role in reversing cellular signals and recycling nucleotide components. nih.gov

Molecular Mechanisms and Regulatory Functions of Adp Monopotassium

Allosteric Regulation of Enzyme Activity

Allosteric regulation is a fundamental mechanism by which the activity of an enzyme is modulated by the binding of a molecule at a site other than the active site. ADP is a key allosteric regulator of several critical enzymes involved in energy metabolism.

Glutamate (B1630785) Dehydrogenase (GDH) Activation and Conformational Changes

Glutamate dehydrogenase (GDH) is a central enzyme in amino acid and energy metabolism, catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate. researcher.life Mammalian GDH is subject to complex allosteric regulation, being activated by ADP and inhibited by guanosine (B1672433) triphosphate (GTP). researcher.lifenih.gov

The activation of GDH by ADP is particularly important under conditions of low cellular energy, as indicated by higher ADP levels. droracle.ai This activation enhances the catabolism of glutamate, providing α-ketoglutarate to the citric acid cycle for energy production. droracle.ai The regulatory effect of ADP is complex; it can range from activation to inhibition depending on the concentrations of substrates and coenzymes. nih.gov For instance, ADP activates the reaction by decreasing the enzyme's affinity for the coenzyme at the active site. nih.gov It can also displace NADH from a second, inhibitory allosteric site, further contributing to activation. nih.gov

The conformational state of GDH is finely tuned by the relative concentrations of ADP and GTP, keeping the enzyme in a "tense" state ready to respond to subtle metabolic shifts. nih.gov High-resolution structural data of the GDH-ADP complex have revealed specific details of the ADP binding pocket and the resulting conformational changes in the enzyme. mdpi.com

| Regulator | Binding Site | Effect on GDH Activity | Proposed Mechanism of Action |

|---|---|---|---|

| ADP | Separate allosteric site, behind the NAD-binding domain nih.govmdpi.com | Activation researcher.lifenih.gov | Facilitates opening of the catalytic cleft, decreases coenzyme affinity at the active site, displaces inhibitory NADH. researcher.lifenih.govmdpi.com |

| GTP | Separate allosteric inhibitory site nih.govmdpi.com | Inhibition researcher.lifenih.gov | Enhances substrate and coenzyme binding to the active site, stabilizing a closed conformation. nih.gov |

AMP-Activated Protein Kinase (AMPK) Modulation

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that, once activated, switches on catabolic pathways to generate ATP and switches off anabolic, ATP-consuming pathways. mdpi.comwikipedia.org While historically the focus has been on AMP as the primary activator, recent research has highlighted the significant role of ADP in modulating AMPK activity. nih.gov

Both ADP and AMP bind to the γ-subunit of the AMPK heterotrimer. wikipedia.orgnih.gov This binding has two main effects: it allosterically activates the kinase and it promotes the phosphorylation of a key threonine residue (Thr172) in the activation loop of the catalytic α-subunit by upstream kinases, while inhibiting its dephosphorylation. nih.govresearchgate.net

| Modulator | Binding Site | Effect on AMPK Activity | Mechanism of Action |

|---|---|---|---|

| ADP | γ-subunit wikipedia.orgnih.gov | Activation wikipedia.orgnih.gov | Promotes phosphorylation of Thr172, inhibits dephosphorylation, and causes allosteric activation. nih.govresearchgate.net |

| AMP | γ-subunit wikipedia.orgnih.gov | Activation wikipedia.orgnih.gov | Promotes phosphorylation of Thr172, inhibits dephosphorylation, and causes potent allosteric activation. nih.govresearchgate.net |

| ATP | γ-subunit wikipedia.org | Inhibition wikipedia.org | Competes with ADP and AMP for binding, favors dephosphorylation. wikipedia.org |

Creatine (B1669601) Kinase (CK) and Phosphocreatine (B42189) Shuttle Mechanisms

The creatine kinase (CK) system is vital for energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal and cardiac muscle. embopress.orgnih.gov It involves the reversible transfer of a phosphate (B84403) group from phosphocreatine (PCr) to ADP to rapidly regenerate ATP. embopress.orgwikipedia.org This process is facilitated by the phosphocreatine shuttle. nih.govwikipedia.orgresearchgate.netscielo.br

In this shuttle, mitochondrial CK (mtCK) utilizes newly synthesized ATP within the mitochondria to phosphorylate creatine to PCr. nih.govresearchgate.netscielo.br The resulting ADP is then available to stimulate further mitochondrial respiration. nih.govphysiology.org PCr diffuses through the cytoplasm to sites of high ATP utilization, such as the myofibrils, where cytosolic CK catalyzes the reverse reaction, transferring the phosphate from PCr to ADP to regenerate ATP locally. embopress.orgwikipedia.org

The availability of ADP is a key regulator of this shuttle. In resting muscle, the concentration of free ADP is very low, limiting the rate of both mitochondrial respiration and glycolysis. portlandpress.com The CK reaction, by locally regenerating ATP from PCr and ADP, plays a crucial role in maintaining a high ATP/ADP ratio, which is essential for efficient muscle function. embopress.orgnih.gov The functional coupling between mtCK and the adenine (B156593) nucleotide translocase (ANT) in the inner mitochondrial membrane is critical for the efficient transfer of high-energy phosphate out of the mitochondria. nih.govphysiology.orgnih.gov This coupling enhances the apparent sensitivity of mitochondrial respiration to cytosolic ADP. nih.govphysiology.org

Receptor Agonism and Antagonism

ADP also functions as an important signaling molecule in the extracellular space by interacting with a specific class of cell surface receptors known as purinergic receptors.

Purinergic Receptor (P2Y, P2X) Ligand Interactions

Purinergic receptors are broadly divided into two families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. patsnap.comahajournals.org ADP is a primary agonist for several subtypes of the P2Y receptor family, namely P2Y1, P2Y12, and P2Y13. tocris.comguidetopharmacology.org

Activation of these receptors by ADP initiates various intracellular signaling cascades that mediate a wide range of physiological responses. For example, the activation of P2Y1 and P2Y12 receptors on platelets is crucial for platelet aggregation and thrombosis. ahajournals.orgguidetopharmacology.org In contrast, while ATP is the primary agonist for P2X receptors, purified ADP is generally considered inactive at these receptors. tocris.com However, ADP can act as an antagonist at certain P2X receptor subtypes, such as P2X2/3, with an IC50 value of 67 nM. caymanchem.combertin-bioreagent.combiomol.comnetascientific.com

The affinity of ADP for different P2Y receptor subtypes varies. For instance, the EC50 for ADP at the P2Y1 receptor is 24 nM. caymanchem.combertin-bioreagent.combiomol.comnetascientific.com This differential activation of P2Y receptor subtypes allows for a nuanced and context-dependent cellular response to extracellular ADP.

| Receptor Subtype | Interaction with ADP | Affinity/Potency | Primary Signaling Pathway |

|---|---|---|---|

| P2Y1 | Agonist tocris.comguidetopharmacology.org | EC50 = 24 nM caymanchem.combertin-bioreagent.combiomol.comnetascientific.com | Gq-coupled ahajournals.org |

| P2Y12 | Agonist tocris.comguidetopharmacology.org | pEC50 = 7.2 tocris.com | Gi-coupled guidetopharmacology.org |

| P2Y13 | Agonist tocris.comguidetopharmacology.org | pEC50 = 7.9 tocris.com | Gi/o-coupled guidetopharmacology.org |

| P2X2/3 | Antagonist caymanchem.combertin-bioreagent.combiomol.comnetascientific.com | IC50 = 67 nM caymanchem.combertin-bioreagent.combiomol.comnetascientific.com | Ligand-gated ion channel patsnap.com |

Ecto-5'-Nucleotidase Inhibition

Ecto-5'-nucleotidase (also known as CD73) is a membrane-bound enzyme that catalyzes the hydrolysis of extracellular AMP to adenosine (B11128). researchgate.netnih.govacs.orgspandidos-publications.comnih.govuea.ac.ukacs.org This is a critical step in the purinergic signaling cascade, as it terminates the signaling of AMP and produces adenosine, which has its own distinct set of receptors and physiological effects. nih.gov

Both ADP and ATP are known to be competitive inhibitors of ecto-5'-nucleotidase. nih.govacs.org ADP has been shown to be a more potent inhibitor than ATP, with a Ki value of 0.91 nM for the rat enzyme. caymanchem.combertin-bioreagent.combiomol.comnetascientific.comresearchgate.net By inhibiting this enzyme, ADP can indirectly modulate the levels of extracellular adenosine, thereby influencing adenosine-mediated signaling pathways. This inhibition represents another layer of regulation within the complex network of purinergic signaling.

Ion Channel Modulation

Adenosine diphosphate (B83284) (ADP), often used experimentally as ADP monopotassium, is a critical nucleotide in cellular metabolism and signaling. sigmaaldrich.com It is a key regulator of ion channel activity, which is the process of controlling the flow of ions across the cell membrane. numberanalytics.com This modulation is a fundamental mechanism that links the metabolic state of a cell to its electrical excitability. elifesciences.org ADP's primary role in this context is its interaction with ATP-sensitive potassium (KATP) channels. nih.govnih.gov While adenosine triphosphate (ATP) is known to inhibit these channels, ADP has the opposite effect, promoting their activation. elifesciences.orgnih.gov This dual regulation by the relative concentrations of ATP and ADP makes the KATP channel a sensitive sensor of the cell's energy status. elifesciences.orgnih.gov

KATP Channel Activity and Sensitivity to [ATP]/[ADP] Ratio

ATP-sensitive potassium (KATP) channels are a direct link between a cell's metabolic state and its membrane potential. nih.gov These channels are complex structures, typically formed by four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits. frontiersin.org The activity of KATP channels is exquisitely sensitive to the intracellular ratio of ATP to ADP ([ATP]/[ADP]). elifesciences.orgnih.gov

In essence, ATP binding to the Kir6.2 subunit of the channel leads to its closure and inhibition. elifesciences.org Conversely, ADP, particularly in the presence of magnesium (Mg2+), binds to the SUR subunit and promotes channel opening, thereby activating it. elifesciences.orgfrontiersin.orgnih.gov This activation by ADP can override the inhibitory effect of ATP. elifesciences.orgnih.gov Consequently, the [ATP]/[ADP] ratio, rather than the absolute concentration of ATP alone, is considered the crucial physiological regulator of KATP channel activity. nih.govnih.gov In pancreatic β-cells, for example, a rise in glucose metabolism leads to an increased [ATP]/[ADP] ratio, which closes KATP channels, depolarizes the cell membrane, and initiates the cascade leading to insulin (B600854) secretion. nih.govacs.org The channel's activity is therefore a direct reflection of the cell's energy balance, coupling cellular metabolism to membrane excitability. elifesciences.org

Table 1: Research Findings on KATP Channel Modulation by ADP

| Finding | Model System | Key Observation | Reference(s) |

|---|---|---|---|

| Dual Regulation | Insulin-secreting RINm5F cell line | ADP (100-500 µM) markedly activates K+ channels, while ATP reduces the opening probability of ADP-activated channels. | nih.gov |

| ADP Activation | Mouse pancreatic β-cells | Activation of KATP channels by ADP requires the presence of intracellular Mg2+. | nih.gov |

| Overriding Inhibition | General knowledge from multiple studies | Mg2+-ADP is known to override ATP inhibition of KATP channels. | elifesciences.org |

| Subunit Interaction | Xenopus oocytes expressing channel subunits | ADP activates the channel by binding to the nucleotide-binding domains (NBDs) of the SUR subunit. | frontiersin.org |

Role in Calcium Oscillations and Cellular Excitability

The modulation of KATP channels by the [ATP]/[ADP] ratio has profound consequences for cellular excitability and intracellular signaling, particularly through the generation of calcium oscillations. nih.gov Cellular excitability, the ability of a cell to generate electrical signals like action potentials, is tightly controlled by the flow of ions across the plasma membrane. numberanalytics.com By opening KATP channels, ADP increases potassium efflux, which hyperpolarizes the cell membrane (makes it more negative), thus decreasing cellular excitability. elifesciences.orgnih.gov Conversely, when KATP channels close due to a high [ATP]/[ADP] ratio, the membrane depolarizes, increasing excitability. acs.org

This dynamic regulation is fundamental to the function of many cell types, including pancreatic β-cells, neurons, and muscle cells. nih.govnih.gov In pancreatic β-cells, oscillations in glucose metabolism lead to oscillations in the [ATP]/[ADP] ratio. nih.gov These metabolic fluctuations are translated into oscillations of KATP channel activity, which in turn drive oscillations in membrane potential. nih.gov The depolarization phases open voltage-gated calcium channels, leading to an influx of calcium (Ca2+) into the cell. nih.govacs.org This results in rhythmic fluctuations in the intracellular calcium concentration, known as calcium oscillations, which are critical for the pulsatile release of insulin. nih.govlu.se In cardiac myocytes, altered glycolysis can affect the [ATP]/[ADP] ratio, leading to changes in Ca2+ handling and potentially causing Ca2+ alternans (beat-to-beat variations in calcium transient amplitude), which can impact heart rhythm. nih.gov Therefore, this compound, by influencing the [ATP]/[ADP] ratio, plays a pivotal role in translating metabolic signals into the electrical and calcium signals that govern cellular function. nih.govdiva-portal.org

Table 2: Research Findings on ADP's Role in Calcium Signaling and Excitability

| Finding | Model System | Key Observation | Reference(s) |

|---|---|---|---|

| Driving Oscillations | Pancreatic β-cells | Oscillations in KATP channel activity, regulated by the [ATP]/[ADP] ratio, are the primary drivers of electrical activity and calcium oscillations. | nih.gov |

| Link to Insulin Secretion | Pancreatic β-cells | KATP channel closure by a high [ATP]/[ADP] ratio leads to depolarization, Ca2+ channel opening, and ultimately insulin exocytosis. | acs.org |

| Cardiac Ca2+ Homeostasis | Cat atrial myocytes | Inhibition of glycolysis, which alters the [ATP]/[ADP] ratio, can cause Ca2+ alternans and decrease the amplitude of Ca2+ transients. | nih.gov |

Structural Biology and Biophysical Investigations of Adp Monopotassium Interactions

Crystallographic Analysis of ADP Monopotassium and Ligand Complexes

Crystallographic studies have been pivotal in elucidating the precise atomic arrangement of this compound and its interactions within protein complexes.

| Crystallographic Data for KADP·2H₂O | |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 28.491(6) Å |

| b = 10.446(3) Å | |

| c = 6.316(1) Å | |

| Molecules per Unit Cell (Z) | 4 |

| Conformation | anti |

| Sugar Pucker | C2'-endo |

| Reference | iucr.org |

Co-crystallization with Allosteric Regulators (e.g., Leucine)

The role of this compound as an allosteric activator has been structurally characterized through co-crystallization studies with enzymes like bovine glutamate (B1630785) dehydrogenase (GDH). preprints.orgmdpi.comnih.gov Researchers have successfully crystallized a ternary complex of GDH with its activators, ADP (as the monopotassium salt) and leucine (B10760876), achieving a resolution of up to 2.45 Å. mdpi.comnih.govnih.gov These studies revealed that the simultaneous presence of both activators helps to stabilize the "open" or active conformation of the enzyme. preprints.org The crystallization of this complex provided the first structural view of the leucine allosteric site in a mammalian GDH and offered a significantly improved resolution of the ADP binding site compared to previous structures. preprints.orgmdpi.com

| Co-crystallization Details of GDH Ternary Complex | |

| Enzyme | Bovine Glutamate Dehydrogenase (GDH) |

| Ligands | This compound, L-Leucine |

| Resolution | 2.45 Å |

| Key Finding | Stabilization of the open, active enzyme conformation. |

| Reference | mdpi.comnih.govnih.gov |

Identification of Cation Binding Sites (e.g., K⁺ in GDH Complexes)

A significant finding from the crystallographic analysis of the GDH·ADP·Leu ternary complex was the identification of a specific binding site for a potassium ion (K⁺) in each subunit of the enzyme. preprints.orgmdpi.comnih.gov This site is located near the allosteric centers and is coordinated by main-chain carbonyl atoms of several residues, including I111, I112, P114, and H142. preprints.org The presence of the K⁺ ion appears to be crucial for mediating the interactions between the ADP and leucine binding sites, thereby stabilizing the active conformation of the enzyme induced by leucine. preprints.orgresearchgate.net Notably, this K⁺ binding site shows high specificity, as the ion is bound despite a much higher concentration of sodium ions in the crystallization medium. mdpi.comnih.gov This specific cation binding is not observed in the binary GDH·ADP complex, suggesting that the binding of leucine induces a conformational change that favors potassium coordination. nih.gov The identification of this site provides a deeper understanding of the synergistic activation of GDH by ADP and other allosteric effectors. preprints.orgmdpi.com

Solution-State Conformation and Dynamics

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in characterizing the structure and dynamic properties of this compound in aqueous solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (e.g., ³¹P NMR)

³¹P NMR spectroscopy is a powerful tool for studying the phosphate (B84403) groups of nucleotides like ADP. In solution, the ³¹P NMR spectrum of ADP typically shows two distinct signals corresponding to the α- and β-phosphates. aiinmr.comrsc.org These signals appear as multiplets due to J-coupling with each other and with neighboring protons. aiinmr.com The chemical shifts of these phosphate groups are sensitive to their local chemical environment, including pH, ion concentrations, and binding to other molecules. rsc.orgnih.gov For instance, typical proton-decoupled ³¹P NMR spectra show the α- and β-phosphate signals as doublets due to ³¹P-¹H coupling. aiinmr.com This technique allows for the quantitative analysis of ADP in mixtures with other phosphorylated compounds like ATP and AMP. aiinmr.comrsc.org

| Typical ³¹P NMR Spectral Features of ADP | |

| Nucleus | ³¹P |

| α-phosphate signal | Doublet of doublets |

| β-phosphate signal | Doublet |

| Key Application | Quantification and characterization in solution. |

| Reference | aiinmr.comrsc.org |

Influence of Divalent Cations (e.g., Mg²⁺) on this compound Structure

The interaction of ADP with divalent cations, particularly magnesium (Mg²⁺), is of immense biological importance. ³¹P NMR studies have shown that the addition of Mg²⁺ to a solution of ADP induces significant changes in the NMR spectrum, indicating a direct interaction and structural rearrangement. nih.govacs.org Upon addition of Mg²⁺, the ³¹P chemical shifts of both the α- and β-phosphates shift downfield, with the α-phosphate experiencing a larger change. nih.govacs.org This suggests that Mg²⁺ forms a chelate ring, coordinating with oxygen atoms from both phosphate groups. nih.gov The changes in chemical shifts and J-coupling constants are most significant up to a 1:1 molar ratio of Mg²⁺ to ADP, indicating the formation of a stable ADP-Mg²⁺ complex. nih.gov Molecular dynamics simulations complement these findings, showing that Mg²⁺ binding leads to a more extended and stable structure compared to free ADP in solution. nih.govacs.org This interaction is crucial as the ADP-Mg²⁺ complex is often considered the biologically active form of the nucleotide. nih.gov

| Effect of Mg²⁺ on ³¹P NMR of ADP | |

| Observation | Downfield shift of α and β phosphate signals |

| Magnitude | α-phosphate shift is greater than β-phosphate shift |

| Interpretation | Formation of a stable ADP-Mg²⁺ chelate complex |

| Stoichiometry | Major changes observed up to 1 equivalent of Mg²⁺ |

| Reference | nih.govacs.org |

Molecular Dynamics Simulations of this compound Complexes

Molecular dynamics (MD) simulations provide powerful, atom-level insights into the dynamic nature of Adenosine (B11128) Diphosphate (B83284) (ADP) and its interactions with biological macromolecules. uiuc.edu These computational methods allow researchers to explore the conformational landscape, binding energetics, and solvent effects of ADP complexes in unparalleled detail, complementing experimental data. uiuc.edunih.gov While the monopotassium salt form of ADP is common for storage and experimental use, in the physiological and simulation environment, it is the ADP anion and its interactions with key cellular components, such as proteins and divalent cations like magnesium (Mg²⁺), that are of primary interest. nih.govacs.org

MD simulations of ADP complexes are typically performed using sophisticated force fields like AMBER, with specific parameters developed for polyphosphates. nih.govacs.org These simulations have been crucial in understanding how cations, particularly Mg²⁺, modulate the structure and function of ADP. For instance, simulations have revealed that Mg²⁺ binding to ADP induces a more extended and stable structure. nih.govacs.org The magnesium ion typically forms a stable, triangular pyramidal coordination with two oxygens from the α-phosphate and one from the β-phosphate. nih.govacs.org The average distance for these coordination bonds is consistently observed to be around 1.9 Å. nih.gov This structurally ordered arrangement is considered the "biologically active" form of the nucleotide, essential for its recognition and processing by a vast number of enzymes. nih.govacs.org

Simulations have also been instrumental in studying larger, more complex systems involving ADP. For example, MD studies of energy conversion in photosynthetic systems investigate the mechanism of ATP synthesis from ADP. uiuc.edu Furthermore, simulations of enzymes like creatine (B1669601) kinase have helped elucidate the role of specific amino acid residues in the Mg-ADP binding pocket. unige.ch By observing the dynamic interactions between the nucleotide and the protein, researchers can understand how these enzymes achieve their specificity and catalytic power.

| Simulation Parameter | Typical Value/Method | Source |

| Force Field | AMBER, GAFF2 | nih.govacs.org |

| Ion Parameters | Joung and Cheatham (monovalent), Li/Merz (multivalent) | nih.govacs.org |

| ADP Parametrization | ESP charges from Gaussian with B3LYP/6-31G(d) | nih.govacs.org |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | nih.govacs.org |

| Temperature | 300 K | nih.govacs.org |

| Mg²⁺-Phosphate O Distance | ~1.9 Å | nih.gov |

Spectroscopic Characterization of this compound in Biological Systems

Luminescence and Fluorescence Properties

The intrinsic luminescence of ADP is generally weak; however, its presence and concentration in biological systems can be effectively monitored using extrinsic fluorescent probes and bioluminescence assays. nih.govnih.govdergipark.org.tr These methods leverage the high specificity of biological recognition to generate a light-based signal proportional to the amount of ADP.

A prominent example is the development of reagentless biosensors for the real-time detection of ADP. nih.gov One such sensor was engineered from a bacterial actin homologue, ParM. By introducing a single cysteine residue near the nucleotide-binding site, the protein could be covalently labeled with a fluorophore, such as the coumarin (B35378) derivative MDCC. nih.gov The resulting MDCC-ParM conjugate exhibits a greater than 3.5-fold increase in fluorescence intensity upon binding to ADP. nih.gov This change is driven by the specific interaction between the sensor and the ligand, allowing for sensitive and continuous monitoring of ADP production by enzymes like ATPases and kinases. nih.gov The sensor possesses a high affinity for ADP and a rapid signal response, which is controlled by the rate of ADP binding. nih.gov

Bioluminescence is another widely used technique for ADP quantification. The firefly luciferin-luciferase system, which produces light in the presence of ATP, can be adapted to measure ADP. nih.gov In this assay, endogenous ATP is first consumed by incubating the sample with luciferase. Subsequently, creatine kinase and creatine phosphate are added to convert the ADP in the sample into ATP. The newly formed ATP then reacts with the luciferin-luciferase to produce a luminescent signal that is directly proportional to the initial ADP concentration. nih.gov This method is highly sensitive and has been successfully applied to determine low ADP concentrations in plasma. nih.gov

| Property | MDCC-ParM Biosensor | Source |

| Protein Framework | ParM (I27C/C287A mutant) | nih.gov |

| Fluorophore | MDCC (diethylaminocoumarin derivative) | nih.gov |

| Signal Change | >3.5-fold fluorescence increase upon ADP binding | nih.gov |

| Dissociation Constant (K_d) | 0.31 - 0.46 µM | nih.gov |

| Association Rate Constant | 0.65 µM⁻¹s⁻¹ | nih.gov |

| Excitation Wavelength | 431 nm | nih.gov |

| Emission Wavelength | 474 nm | nih.gov |

Infrared Difference Spectroscopy for Ligand Binding

Infrared (IR) spectroscopy is a powerful technique for investigating the structural changes in both ligands and proteins upon binding. diva-portal.orgresearchgate.net Reaction-Induced Infrared Difference Spectroscopy (RIDS) is a particularly sensitive variant of this method used to probe molecular interactions. unige.chdiva-portal.org This technique involves subtracting the IR spectrum of a system in a pre-reaction state from the spectrum of the post-reaction state. The resulting difference spectrum cancels out the large, static background signals from the protein and solvent, selectively highlighting the vibrational bands of molecules that have undergone a change, such as a bound ligand or altered amino acid residues. diva-portal.org

The RIDS approach has been effectively used to study the binding of ADP to various enzymes. unige.chdiva-portal.org In a typical experiment, an inactive, "caged" form of ADP (such as ADP[Et(PhNO₂)]) is mixed with the target enzyme. An initial IR spectrum is recorded, after which a flash of UV light breaks the cage, releasing active ADP, which then binds to the enzyme. unige.ch A second spectrum is recorded, and the difference between the two reveals distinct signals corresponding to the binding event. unige.ch

In these difference spectra, negative bands correspond to the disappearance of the reactant state (e.g., the caged ADP and the unbound protein state), while positive bands represent the appearance of the product state (e.g., the bound ADP and the resulting protein conformation). unige.chdiva-portal.org For example, studies on creatine kinase have used RIDS to monitor the changes in tryptophan residues thought to be involved in the Mg-ADP binding site. unige.ch Similarly, FTIR difference spectroscopy has been used to track the conformational changes in pyruvate (B1213749) kinase induced by the binding of its substrates, including ADP, providing specific information about the interactions between the ligand and the protein environment. diva-portal.orgresearchgate.net

| Technique | Application | Key Findings | Source |

| Reaction-Induced IR Difference Spectroscopy (RIDS) | ADP binding to Creatine Kinase (CK) | Revealed the role of specific Tryptophan residues in the Mg-ADP binding site. | unige.ch |

| Attenuated Total Reflectance (ATR)-FTIR Spectroscopy | PEP and ADP binding to Pyruvate Kinase (PK) | Detected ligand-induced conformational changes in the protein's secondary structure. | diva-portal.orgresearchgate.net |

| RIDS with Caged ADP | Photorelease of ADP to bind with enzymes | Negative band at 1527-1528 cm⁻¹ (disappearance of nitro group); Positive band at 1685-1688 cm⁻¹ (appearance of photoproduct carbonyl group). | unige.ch |

| FTIR Monitoring | Pyruvate Kinase enzymatic reaction | Tracked reaction kinetics by observing changes in IR bands at 1240 cm⁻¹ and 941 cm⁻¹. | researchgate.net |

Advanced Analytical and Bioanalytical Methodologies for Adp Monopotassium Quantification

Chromatographic Techniques for Nucleotide Profiling

Chromatographic methods are instrumental for the separation and quantification of ADP from complex mixtures, such as cell extracts or biological fluids. nih.gov These techniques separate molecules based on their differential partitioning between a mobile phase and a stationary phase, allowing for the simultaneous analysis of ADP and related nucleotides like adenosine (B11128) triphosphate (ATP) and adenosine monophosphate (AMP). nih.govplos.org

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used method for the quantitative analysis of nucleotides. helixchrom.com The principle involves separating compounds on a column and then detecting them as they pass through a flow cell by measuring their absorbance of UV light. youtube.com For adenine (B156593) nucleotides like ADP, detection is typically performed at a wavelength of approximately 254 nm or 262 nm. nih.govsielc.com

Several HPLC methods have been optimized for the rapid and sensitive quantification of ADP, ATP, and AMP. nih.gov A common approach utilizes a reversed-phase C18 column with an isocratic mobile phase, such as 50 mM potassium hydrogen phosphate (B84403), which allows for the separation of all three adenosine phosphates in under 4.5 minutes. nih.govnih.gov This is significantly faster than other reported methods with run times between 8 and 40 minutes. nih.gov Another approach uses a mixed-mode column, which combines hydrophobic and anion-exchange properties to enhance selectivity for nucleotides. helixchrom.com HPLC-UV methods are validated for selectivity, linearity, accuracy, and precision, with calibration curves typically linear over a concentration range of 0.2 to 10 µM. nih.govresearchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (3 × 150 mm, 2.7 µm) | Newcrom BH Mixed-Mode (4.6x150 mm, 5 µm) |

| Mobile Phase | 50 mM Potassium Hydrogen Phosphate (pH 6.80) | Acetonitrile/Water (10/90) with 0.2% H₂SO₄ Buffer |

| Elution Mode | Isocratic | Isocratic |

| Flow Rate | Not Specified | 1.0 mL/min |

| Detection Wavelength | 254 nm | 262 nm |

| Linear Range | 0.2 to 10 µM | Not Specified |

HPLC with Electrochemical Detection (ECD)

For applications requiring even higher sensitivity, HPLC can be coupled with an electrochemical detector (HPLC-ECD). plos.orgamuzainc.com This technique is particularly powerful for analyzing electroactive compounds like purines. lcms.cz In HPLC-ECD, after the components are separated by the column, they flow past an electrode set at a specific potential. antecscientific.com Electrochemically active analytes undergo an oxidation or reduction reaction, generating an electrical current that is proportional to their concentration. amuzainc.comantecscientific.com

HPLC-ECD has been successfully developed for the simultaneous, label-free measurement of adenosine and its metabolites, including ADP. plos.orggoogle.com The development of such a method involves empirically testing various combinations of columns and mobile phases to achieve the best separation and peak resolution. google.comnih.gov For purine (B94841) analysis, an optimal oxidation voltage of +1300 mV has been identified to ensure the simultaneous detection of ATP, ADP, AMP, and adenosine. plos.orgnih.gov This method offers an enormous linear dynamic range and can measure concentrations from the picomolar to the micromolar level. antecscientific.com

Ion Exchange Chromatography and Thin-Layer Chromatography

Ion-Exchange Chromatography (IEC) is another powerful technique for purifying charged biomolecules like nucleotides. gsconlinepress.comtechnologynetworks.com IEC separates molecules based on their net charge through electrostatic interactions with an oppositely charged stationary phase. gsconlinepress.comharvardapparatus.com Anion exchangers, which have a positively charged matrix, are used to bind and separate negatively charged molecules like ADP and ATP. harvardapparatus.com The bound molecules are then selectively eluted by increasing the ionic strength or changing the pH of the mobile phase. harvardapparatus.com This technique is highly selective because each protein and nucleotide has a unique charge distribution. purolite.com

Thin-Layer Chromatography (TLC) is a simpler, yet effective, method for the separation of adenosine derivatives. nih.gov In TLC, a sample is spotted onto a plate coated with a stationary phase, such as cellulose (B213188) or polyethyleneimine (PEI)-cellulose, and a solvent (mobile phase) moves up the plate, separating the components. nih.govnih.gov Two-dimensional TLC on cellulose plates has been used to separate and quantify the components of poly(ADP-ribose) after enzymatic digestion. nih.gov TLC has also been applied to the separation of ATP, ADP, and AMP in pharmaceutical preparations. jst.go.jp

Enzymatic Assay Development for ADP Monopotassium

Enzymatic assays offer a highly sensitive and specific alternative to chromatographic methods for ADP quantification. These assays leverage the specificity of enzymes to catalyze reactions involving ADP, leading to a measurable signal, such as a change in color or light emission.

Coupled Enzyme Reactions for Purity and Concentration Determination

Coupled enzyme assays determine ADP concentration through a sequence of enzymatic reactions that produce a detectable product. sigmaaldrich.com One common approach involves a kinase reaction where ADP is a product. nih.gov To measure the ADP produced, a coupling enzyme is added to the reaction. For instance, the nucleotidase CD39L2 can be used, which selectively hydrolyzes ADP to AMP and inorganic phosphate. nih.gov The released phosphate can then be quantified using a colorimetric agent like malachite green. nih.gov

Another strategy uses a set of enzymes to convert ADP into a product that can be measured. A commercially available colorimetric assay determines ADP concentration via a coupled enzyme reaction that results in a product measurable at 450 nm. sigmaaldrich.com This type of assay is particularly useful for samples containing reducing agents that might interfere with other methods. sigmaaldrich.com For high-throughput screening, an assay was developed using adenosine deaminase (ADA), which catalyzes the cleavage of adenosine to inosine (B1671953) and ammonia (B1221849); the ammonia is then accurately measured using the indophenol (B113434) method. nih.gov This assay is highly selective and can be used to measure adenosine in fermentation broth without sample pretreatment. nih.gov

| Assay Principle | Key Enzymes | Detection Method | Reference |

|---|---|---|---|

| ADP hydrolysis to AMP + Phosphate | CD39L2 (Nucleotidase) | Colorimetric (Malachite Green) | nih.gov |

| Proprietary coupled reaction | ADP Enzyme Mix, Developer, Probe | Colorimetric (450 nm) | sigmaaldrich.com |

| Adenosine cleavage to Inosine + Ammonia | Adenosine Deaminase (ADA) | Colorimetric (Indophenol Method) | nih.gov |

ATP Amplification and Bioluminescence Detection Systems

Bioluminescence-based assays are among the most sensitive methods for nucleotide quantification. mdpi.com These assays are typically based on the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP, producing light. cellsignal.comsigmaaldrich.com To measure ADP, a two-step process is employed. First, the endogenous ATP in a sample is measured by adding luciferase and luciferin. sigmaaldrich.com Next, an enzyme such as pyruvate (B1213749) kinase is added to convert all the ADP in the sample to ATP. researchgate.netnih.gov A second light measurement is taken, and the increase in luminescence is directly proportional to the initial amount of ADP. sigmaaldrich.comresearchgate.net

To further enhance sensitivity, ATP amplification systems have been developed. nih.gov One such system uses a combination of adenylate kinase (ADK) and polyphosphate kinase (PPK). nih.gov ADK converts one molecule of AMP and one molecule of ATP into two molecules of ADP, and PPK then converts the ADP back to ATP. nih.gov This cyclic amplification of ATP results in a massive increase in the bioluminescent signal, making it possible to detect as little as a single bacterial cell. nih.gov This amplified-ATP bioluminescence method has been validated as a rapid alternative to traditional plate count methods for detecting microbial contamination in pharmaceutical products. americanpharmaceuticalreview.com

Quantitative Analysis of Cation-Nucleotide Binding Interactions

The interaction between cations and nucleotides like Adenosine Diphosphate (B83284) (ADP) is fundamental to many biological processes, as the cation-nucleotide complex is often the biologically active form. acs.org Quantifying these binding interactions is crucial for understanding the structural and functional roles of these molecules. Advanced analytical techniques have been developed to provide precise measurements of binding affinities and stoichiometry.

Variable Ionic Strength Methodologies

The variable ionic strength method is a quantitative approach used to study cation-nucleotide binding by observing changes in electrophoretic mobility. nih.gov The core principle of this methodology lies in the relationship between the mobility of a charged species and the ionic strength of the surrounding medium, as described by the Debye-Hückel-Onsager (DHO) theory. nih.gov

In the absence of specific binding interactions, the electrophoretic mobility of a nucleotide is expected to decrease linearly as a function of the square root of the ionic strength (I¹/²) of the background electrolyte (BGE). nih.gov This linear relationship holds true when using BGEs containing large, non-binding cations like tetraalkylammonium ions. nih.gov

However, when the BGE contains cations that bind to the nucleotide, such as alkali metal ions (e.g., K⁺), a deviation from this linearity is observed. The mobilities of ATP, ADP, and AMP decrease nonlinearly with the square root of the ionic strength in the presence of these binding cations. nih.gov This nonlinear decrease is attributed to the cation binding, which reduces the effective net charge of the nucleotide and, consequently, its observed mobility. nih.gov By analyzing the extent of this deviation from the expected linear behavior, it is possible to quantitatively determine the binding constants of the cation-nucleotide interaction.

Electrophoretic Mobility Studies (e.g., Capillary Electrophoresis)

Electrophoretic mobility studies provide a direct means of investigating the charge and size characteristics of molecules and their complexes. nih.gov Capillary electrophoresis (CE) is a particularly powerful technique in this domain due to its high separation efficiency, small sample volume requirements, and speed. msu.ac.thnih.gov It is effectively used to separate and quantify nucleotides and their derivatives. uni-freiburg.demdpi-res.com

In the context of cation-nucleotide interactions, the binding of a cation like K⁺ to the negatively charged phosphate groups of ADP neutralizes some of its charge. This reduction in the net negative charge leads to a decrease in the molecule's electrophoretic mobility toward the anode. nih.gov The magnitude of this mobility shift is dependent on the concentration of the cation and the strength of the binding interaction.

Research has shown that the mobilities of nucleotides like ATP and ADP are lower in background electrolytes containing alkali metal ions compared to those with non-binding tetraalkylammonium ions at a given conductivity. nih.gov This difference in mobility is direct evidence of cation binding. nih.gov Capillary electrophoresis assays can be designed to measure these mobility shifts with high precision. For instance, by keeping the nucleotide concentration constant and varying the cation concentration in the running buffer, a binding curve can be generated. The data from such experiments allow for the calculation of association constants for the cation-nucleotide complex. The high sensitivity of modern CE systems, capable of detecting analytes at picomolar concentrations, facilitates the study of these interactions even with minute amounts of material. nih.gov

Direct Quantification by Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust, non-invasive technique that provides detailed atomic-level information about molecular structure, dynamics, and interactions in solution. mdpi.com It is particularly well-suited for the direct and simultaneous quantification of nucleotides like ADP and for characterizing their interactions with cations. diva-portal.orgnih.gov Both ¹H-NMR and ³¹P-NMR are employed for these analyses. nih.gov

A key advantage of NMR is its ability to distinguish between different phosphorus-containing compounds based on their unique chemical shifts, allowing for the quantification of ADP even in a mixture with structurally similar molecules like ATP and AMP. aiinmr.comnih.govresearchgate.net For quantitative analysis, an internal standard is used. Sodium 3-(trimethylsilyl) propionate-2,2,3,3-d4 (TMSP) is often selected for ¹H-NMR, while anhydrous disodium (B8443419) hydrogen phosphate can be used for ³¹P-NMR. nih.gov The method demonstrates excellent linearity over specific concentration ranges. nih.gov

| NMR Method | Concentration Range (mM) |

|---|---|

| ¹H-NMR | 0.1 - 100 |

| ³¹P-NMR | 1 - 75 |

NMR is also extensively used to study the specifics of cation binding. The binding of a cation, such as K⁺ or Mg²⁺, to the phosphate groups of ADP induces changes in the local electronic environment of the phosphorus and adjacent proton nuclei. acs.orgnih.gov These changes are observed as shifts in the NMR signal positions (chemical shifts). nih.gov In ³¹P-NMR studies of ADP-Mg²⁺ interactions, for example, both the peak line width and the difference in chemical shifts between the α- and β-phosphates were observed to decrease as the cation concentration increased. acs.org By monitoring these chemical shift perturbations as a function of cation concentration, the stoichiometry and binding affinity of the interaction can be determined. acs.orgdiva-portal.org

For instance, a two-site exchange model can be applied to the ³¹P chemical shift data to calculate the proportions of "free" ADP and "bound" ADP-cation complex at various cation concentrations. acs.org This provides a detailed quantitative picture of the binding equilibrium.

| Equivalents of Mg²⁺ Added | Proportion of Bound ADP (%) |

|---|---|

| 0.0 | 0 |

| 0.5 | ~50 |

| 1.0 | >75 |

| 2.0 | >90 |

These NMR methodologies provide precise, direct, and non-destructive quantification of ADP and its cation-bound states, making NMR an indispensable tool in the bioanalytical study of nucleotides. nih.gov

Biocatalysis and Biotechnological Applications Utilizing Adp Monopotassium

Enzymatic Regeneration of ATP from ADP Monopotassium

The regeneration of ATP from ADP is a critical step in many enzyme-catalyzed syntheses to ensure a continuous supply of energy. fishersci.secyrusbio.com.tw This process is often achieved by employing specific enzymes and phosphate (B84403) donors.

Polyphosphate Kinase (PPK) Systems

Polyphosphate kinase (PPK) enzymes are instrumental in regenerating ATP from ADP. nih.govresearchgate.net These enzymes utilize inorganic polyphosphate (poly(P)), a cost-effective phosphate donor, to catalyze the formation of ATP. nih.govnih.gov PPK systems are advantageous due to the high stability and low cost of poly(P). nih.gov

There are two main families of PPKs, PPK1 and PPK2, which can be used for ATP regeneration. researchgate.netresearchgate.net While PPK1 enzymes were initially used, the focus has shifted towards PPK2 enzymes, particularly the class III subtype, for more efficient ATP regeneration in coupled enzymatic reactions. researchgate.netnih.gov For instance, a novel ATP regeneration system using polyphosphate-AMP phosphotransferase (PAP) and PPK has been designed. In this system, PAP catalyzes the conversion of AMP to ADP, and PPK subsequently catalyzes the formation of ATP from ADP, with both enzymes using poly(P) as the phosphate donor. nih.gov

Phosphoenolpyruvate (B93156) (PEP) Dependent Regeneration

Another widely used method for ATP regeneration involves the use of phosphoenolpyruvate (PEP) and pyruvate (B1213749) kinase (PK). researcher.lifenih.govscbt.com In this system, pyruvate kinase facilitates the transfer of a phosphate group from PEP, a high-energy phosphate compound, to ADP, resulting in the formation of ATP and pyruvate. fishersci.secyrusbio.com.twescholarship.org The monopotassium salt of PEP (PEP-K) is often used as the phospho-donor in these reactions. researcher.lifenih.govresearchgate.net

Chemoenzymatic Synthesis of High-Value Bioproducts

This compound plays a crucial role in the chemoenzymatic synthesis of various valuable bioproducts, primarily through its involvement in ATP-dependent reactions and subsequent regeneration.

3'-Phosphoadenosine-5'-phosphosulfate (PAPS) Preparation

The chemoenzymatic synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), an essential co-substrate in sulfonation reactions for producing compounds like heparin, often results in the conversion of ATP to the by-product ADP. researcher.lifenih.govresearchgate.netresearchgate.net To enhance the efficiency of PAPS production, an ATP regeneration system is often coupled with the synthesis process. nih.govresearchgate.net

In a one-pot synthesis method for PAPS, an initial ATP conversion efficiency of 47% was observed, with the remaining 47% of ATP being converted to ADP. researcher.lifenih.govresearchgate.net By incorporating an ATP regeneration system that utilizes monopotassium phosphoenolpyruvate (PEP-K) as the phosphate donor and pyruvate kinase (PykA) from Escherichia coli to convert ADP back to ATP, the conversion ratio of ATP to PAPS was significantly increased to 98%. researcher.lifenih.govresearchgate.net This resulted in the production of 5 grams of PAPS per liter of the reaction mixture. researcher.lifenih.govresearchgate.net

Table 1: Effect of ATP Regeneration on PAPS Synthesis

| Parameter | Without ATP Regeneration | With ATP Regeneration |

|---|---|---|

| Initial ATP Conversion Efficiency | 47% researcher.lifenih.govresearchgate.net | - |

| By-product ADP Formation | 47% researcher.lifenih.govresearchgate.net | - |

| Final ATP to PAPS Conversion Ratio | - | 98% researcher.lifenih.govresearchgate.net |

Strategies for By-product this compound Hydrolysis

In some chemoenzymatic synthesis processes, the accumulation of the by-product ADP can be inhibitory. Therefore, strategies for its removal are necessary. One such strategy involves the enzymatic hydrolysis of ADP.

In the context of PAPS synthesis, the Nudix hydrolase NudJ from Escherichia coli has been identified as an efficient enzyme for degrading ADP. nih.govresearchgate.net This enzyme hydrolyzes the by-product ADP to adenosine (B11128) monophosphate (AMP). nih.govresearchgate.net Under specific conditions, all of the 10 mM ADP can be hydrolyzed to AMP within a 15-minute reaction. nih.govresearchgate.net Notably, NudJ shows a higher substrate preference for ADP over ATP and does not degrade the desired product, PAPS. nih.govresearchgate.net The removal of ADP not only drives the reaction forward but also simplifies the subsequent purification of PAPS by making the PAPS peak more separable during chromatography. nih.govresearchgate.net

Development of Research Reagents and Probes

This compound is utilized in the development of various research reagents and probes, primarily for studying cellular processes and enzyme kinetics. It is often used in laboratory settings to investigate cellular energy dynamics and signaling pathways. ontosight.ai

Specifically, this compound salt has been used in several research applications:

As a component in titrations to determine complex I-supported respiration in permeabilized muscle fibers. sigmaaldrich.com

In titrations for determining ADP-stimulated respiratory kinetics. sigmaaldrich.com

In the preparation of ADP solutions for measuring mitochondrial respiration. sigmaaldrich.com

To study the release, neuronal effects, and removal of extracellular β-nicotinamide adenine (B156593) dinucleotide (β-NAD+) in the rat brain. sigmaaldrich.commpbio.com

In comparative studies of antiplatelet therapies. sigmaaldrich.commpbio.com

Furthermore, ADP is used in various diagnostic tests, such as for the determination of creatine (B1669601) kinase and pyruvate kinase, and for the activation of glutamate (B1630785) dehydrogenase in the determination of urea (B33335) or ammonia (B1221849). roche.com The monopotassium salt of ADP is also used as an allosteric activator in structural and functional studies of enzymes like mammalian glutamate dehydrogenase. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Adenosine-5'-diphosphate monopotassium | This compound |

| Adenosine triphosphate | ATP |

| Polyphosphate | poly(P) |

| Polyphosphate Kinase | PPK |

| Polyphosphate-AMP phosphotransferase | PAP |

| Phosphoenolpyruvate | PEP |

| Phosphoenolpyruvate monopotassium | PEP-K |

| Pyruvate Kinase | PK |

| 3'-Phosphoadenosine-5'-phosphosulfate | PAPS |

| Adenosine monophosphate | AMP |

| Nudix hydrolase NudJ | NudJ |

| β-nicotinamide adenine dinucleotide | β-NAD+ |

Photolabile Caged this compound Derivatives

The precise control of biological processes in time and space is a significant challenge in research. Photolabile caged compounds are powerful tools designed to meet this challenge. researchgate.net These are molecules modified with a photoremovable protecting group (PPG) that renders them biologically inactive. researchgate.netacs.org Exposure to light cleaves the PPG, releasing the active molecule at a desired moment and location. researchgate.net

Derivatives of this compound have been synthesized with PPGs, creating "caged" ADP. A common example includes the P²-(1-(2-Nitrophenyl)ethyl) ester of ADP, known as NPE-caged ADP. thermofisher.com The nitrobenzyl and nitrophenethyl-based compounds are among the most widely used PPGs due to their efficient cleavage upon UV light exposure. researchgate.netacs.org This technology allows researchers to initiate ADP-dependent processes with a millisecond-timescale optical pulse. researchgate.net

Research into platelet activation has effectively utilized this technology. Platelets are activated by ADP, leading to shape change and aggregation. nih.gov To study the specific receptor responsible for this action, a photolabile ADP analogue, 2-(p-azidophenyl)-ethylthioadenosine 5'-diphosphate (AzPET-ADP), was synthesized. nih.gov In the dark, this compound bound reversibly to platelet receptors. nih.gov However, upon exposure to UV light, the photolabile group reacted, causing the molecule to bind covalently and permanently to its target. nih.gov This allowed for the specific labeling and subsequent identification of a 43 kDa protein as the receptor through which ADP inhibits adenylate cyclase, a key signaling pathway in platelets. nih.gov This application demonstrates the power of caged ADP derivatives in dissecting complex signaling pathways by controlling the availability of the signaling molecule.

| Protecting Group Class | Specific Example | Typical Application | Reference |

|---|---|---|---|

| Nitrobenzyl/Nitrophenethyl | 1-(2-Nitrophenyl)ethyl (NPE) | Caging of phosphates in nucleotides like ADP and ATP for rapid, light-induced release. | acs.orgthermofisher.com |

| p-Hydroxyphenacyl (pHP) | p-Hydroxyphenacyl | Used for creating caged nucleotides with applications in studying enzyme catalysis. | acs.org |

| Azidophenyl | p-Azidophenyl | Used in photoaffinity labeling to covalently link the molecule to its receptor upon photolysis. | nih.gov |

Stable Isotope Labeling for Tracing Metabolic Flux

Metabolic Flux Analysis (MFA) is a quantitative methodology used to determine the rates of metabolic reactions, or fluxes, within a biological system. creative-proteomics.comnih.govnih.gov Since intracellular fluxes cannot be measured directly, they are inferred by tracking the metabolic fate of isotopically labeled nutrients. nih.govfrontiersin.org This technique, known as stable isotope tracing, uses non-radioactive isotopes such as ¹³C, ¹⁵N, or ²H to label precursor molecules. mdpi.com

ADP is central to energy metabolism, intrinsically linked to pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation through its continuous cycling with ATP. northwestern.edu The state of the ADP/ATP pool is a key indicator of cellular energy status and regulates the flux through these pathways. By supplying cells with a substrate uniformly labeled with a stable isotope, such as U-¹³C-glucose, researchers can trace the path of the carbon atoms as they are incorporated into downstream metabolites. northwestern.edu

As labeled glucose is metabolized, the carbon backbone of intermediates in glycolysis and the TCA cycle becomes enriched with ¹³C. nih.gov These pathways involve phosphorylation steps that utilize ATP, releasing ADP. The ribose component of ADP itself can become labeled through pathways like the pentose (B10789219) phosphate pathway. northwestern.edu Analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy are then used to measure the mass isotopomer distribution of ADP and other metabolites. nih.govbiorxiv.org The specific pattern and extent of isotope incorporation into the ADP/ATP pool provide a direct readout of the activity of the associated metabolic pathways. nih.govnih.gov For instance, the rate at which ¹³C from glucose appears in the adenosine nucleotide pool can help quantify the flux through glycolysis and the TCA cycle. northwestern.edu